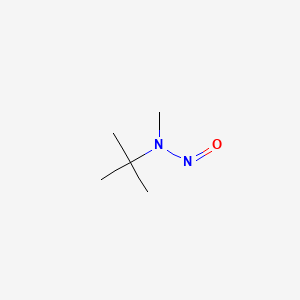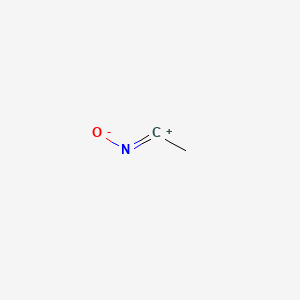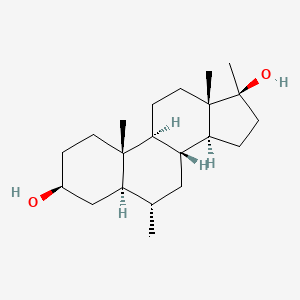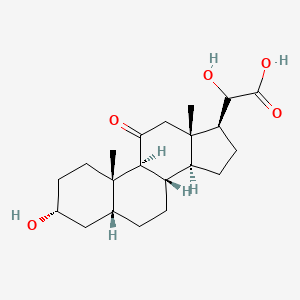
N-nitroso-terc-butilmetilamina
Descripción general
Descripción
Tert-Butylmethylnitrosamine, also known as Tert-Butylmethylnitrosamine, is a useful research compound. Its molecular formula is C5H12N2O and its molecular weight is 116.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butylmethylnitrosamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butylmethylnitrosamine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Compuestos N-Nitroso
N-nitroso-terc-butilmetilamina: se utiliza en la síntesis de diversos compuestos N-nitroso a partir de aminas secundarias en condiciones sin disolventes. Este método ofrece un amplio espectro de sustratos y excelentes rendimientos, manteniendo la estabilidad de los grupos funcionales sensibles .
Estudio de Propiedades Carcinogénicas
Debido a sus propiedades carcinogénicas y mutagénicas únicas, This compound se utiliza a menudo en la investigación para comprender los mecanismos del desarrollo del cáncer e identificar posibles dianas terapéuticas .
Desarrollo de Agentes Quimioterapéuticos
Se ha encontrado que los derivados de This compound son potentes agentes antitumorales. Por ejemplo, la carmustina y los compuestos relacionados se utilizan ampliamente como agentes alquilantes en la quimioterapia .
Investigación de la Diabetes
This compound: derivados como la estreptozocina se utilizan en la investigación médica para producir modelos animales de hiperglucemia y diabetes tipo 1, debido a sus propiedades diabetogénicas .
Tratamiento de Enfermedades Cardiovasculares
Se ha encontrado que el compuesto inhibe la formación de trombos, lo que lo convierte en un agente valioso en el tratamiento de enfermedades cardiovasculares .
Investigación de Trastornos Neurológicos
This compound: y sus derivados se utilizan en el estudio de trastornos del sistema nervioso central y enfermedades relacionadas con la inmunidad y los trastornos fisiológicos. Ayudan a comprender la patología y los posibles tratamientos para estas afecciones .
Mecanismo De Acción
Target of Action
Tert-Butylmethylnitrosamine, also known as N-nitrosamines, is a compound that primarily targets secondary amines . The interaction with these amines leads to the synthesis of various N-nitroso compounds .
Mode of Action
Tert-Butylmethylnitrosamine interacts with its targets through a process known as nitrosation . This process involves the conversion of secondary amines into N-nitroso compounds under solvent-free conditions . The reaction conditions are metal and acid-free, which allows for a broad substrate scope .
Biochemical Pathways
The biochemical pathways affected by Tert-Butylmethylnitrosamine are primarily related to the synthesis of N-nitroso compounds from secondary amines . The compound also plays a role in other transformations, including the conversion of aryl hydrazines to aryl azides and primary amides to carboxylic acids under mild conditions .
Pharmacokinetics
The compound’s synthesis process is characterized by broad substrate scope, metal and acid-free conditions, and an easy isolation procedure . These factors may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially impacting its bioavailability.
Result of Action
The primary result of Tert-Butylmethylnitrosamine’s action is the synthesis of various N-nitroso compounds from secondary amines . These compounds have various applications in chemical synthesis and may have biological effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. It’s worth noting that the synthesis of N-nitroso compounds from secondary amines using Tert-Butylmethylnitrosamine occurs under solvent-free conditions , suggesting that the compound’s action may be influenced by the presence or absence of certain solvents.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Tert-Butylmethylnitrosamine plays a crucial role in biochemical reactions, particularly in the formation of N-nitroso compounds. It interacts with secondary amines under solvent-free conditions to produce various N-nitroso compounds . The compound is known to interact with enzymes such as cytochrome P450, which is involved in its metabolic activation. This interaction leads to the formation of reactive intermediates that can bind to DNA and proteins, causing mutagenic effects .
Cellular Effects
Tert-Butylmethylnitrosamine has significant effects on various types of cells and cellular processes. It influences cell function by inducing DNA damage, which can lead to mutations and cancer development. The compound affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. It also impacts gene expression by causing changes in the transcriptional activity of genes involved in cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of tert-Butylmethylnitrosamine involves its metabolic activation by cytochrome P450 enzymes. This activation leads to the formation of reactive intermediates that can bind to DNA and proteins, causing mutations and other cellular damage. The compound also inhibits the activity of certain enzymes involved in DNA repair, further contributing to its mutagenic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butylmethylnitrosamine change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its mutagenic potential. Long-term exposure to tert-Butylmethylnitrosamine in in vitro and in vivo studies has shown that it can cause persistent DNA damage and long-term changes in cellular function .
Dosage Effects in Animal Models
The effects of tert-Butylmethylnitrosamine vary with different dosages in animal models. At low doses, the compound can cause DNA damage and mutations without significant toxicity. At high doses, it can lead to severe toxic effects, including liver damage, kidney damage, and increased risk of cancer. Threshold effects have been observed, where a certain dosage level must be reached before significant toxic effects occur .
Metabolic Pathways
Tert-Butylmethylnitrosamine is involved in several metabolic pathways, primarily those related to its activation and detoxification. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and proteins. It also interacts with other enzymes involved in its detoxification, such as glutathione S-transferase, which helps to neutralize its reactive intermediates .
Transport and Distribution
Within cells and tissues, tert-Butylmethylnitrosamine is transported and distributed through various mechanisms. It can be transported by specific transporters and binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its toxic effects .
Subcellular Localization
Tert-Butylmethylnitrosamine is localized in specific subcellular compartments, where it exerts its activity. It can be found in the nucleus, where it interacts with DNA and causes mutations. The compound may also be localized in the cytoplasm, where it interacts with proteins and other biomolecules. Post-translational modifications and targeting signals play a role in directing tert-Butylmethylnitrosamine to specific cellular compartments .
Propiedades
IUPAC Name |
N-tert-butyl-N-methylnitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-5(2,3)7(4)6-8/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNOESAJRGHRAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20947903 | |
| Record name | N-tert-Butyl-N-methylnitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20947903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2504-18-9 | |
| Record name | N,2-Dimethyl-N-nitroso-2-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2504-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butylmethylnitrosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002504189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-tert-Butyl-N-methylnitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20947903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL(TERT-BUTYL)NITROSAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGC4CMK8EG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Methyl-3-[[1-oxo-3-(phenylthio)propyl]amino]benzoic acid methyl ester](/img/structure/B1215044.png)
![2,5-Bis[(iodomercuri)methyl]-p-dioxane](/img/structure/B1215045.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B1215049.png)
![3,4-Dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B1215050.png)


![2-[(6-Butoxypyridin-3-yl)amino]-4-chlorobenzoic acid](/img/structure/B1215053.png)
![Bis[(S)-2-amino-3-phenylpropyl] persulfide](/img/structure/B1215058.png)



